molecular formula C13H18FNO B5857053 1-[2-(4-fluorophenoxy)ethyl]piperidine

1-[2-(4-fluorophenoxy)ethyl]piperidine

Cat. No.: B5857053
M. Wt: 223.29 g/mol
InChI Key: LKXUYHPWTFCBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Fluorophenoxy)ethyl]piperidine (CAS 147007-80-5) is a chemical compound with the molecular formula C13H17FNO and a molecular weight of 223.28 g/mol . This piperidine derivative features a fluorophenoxyethyl substitution pattern, a structure known to be of significant interest in medicinal chemistry and neuroscience research. Piperidine compounds with similar structural motifs, particularly those incorporating a 4-fluorophenoxy group, have been investigated as high-affinity ligands for neurotransmitter transporters . Research on analogous structures shows potential for targeting central nervous system (CNS) receptors, including sigma receptors, which are overexpressed in various pathological conditions and are a focus for developing diagnostic and therapeutic agents . The specific physicochemical properties of this compound make it a valuable intermediate for further chemical synthesis and structure-activity relationship (SAR) studies. It is supplied as a research chemical strictly for laboratory investigations. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXUYHPWTFCBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-fluorophenoxy)ethyl]piperidine typically involves the reaction of 4-fluorophenol with 2-chloroethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(4-fluorophenoxy)ethyl]piperidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenoxy)ethyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group may enhance its binding affinity to certain targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Cloperastine (1-[2-((4-Chlorophenyl)phenylmethoxy)ethyl]piperidine)

  • Structural Differences: The phenoxy group is replaced with a 4-chlorobenzhydryloxy (diphenylmethoxy) group.
  • Pharmacological Profile : Cloperastine is a well-documented antitussive agent, acting as a peripheral cough suppressant. Its mechanism involves inhibition of cough reflexes via interactions with airway sensory nerves .
  • Key Contrast: The 4-chloro substitution and benzhydryloxy chain increase lipophilicity compared to the fluorophenoxyethyl group in the target compound. This may enhance blood-brain barrier penetration but reduce selectivity for peripheral targets .

4-[2-(2-Fluorophenoxy)phenyl]piperidine

  • Structural Differences: The fluorine atom is at the ortho position of the phenoxy ring, and the ethyl chain is replaced with a direct phenyl-piperidine linkage.
  • The ortho-fluorine substitution may sterically hinder receptor binding compared to para-substituted analogs .
  • Key Contrast : Positional isomerism (ortho vs. para fluorine) significantly alters biological activity, emphasizing the importance of substitution patterns in drug design .

1-[2-(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

  • Structural Differences : An acetyl group and carboxylic acid are introduced at the piperidine ring, replacing the ethyl linker.
  • Such modifications are common in prodrug designs to improve bioavailability .
  • Key Contrast: The acetyl-carboxylic acid substituent shifts the compound’s reactivity, making it more suitable for covalent binding or metabolic activation compared to the non-polar ethyl chain in the target compound .

Benproperine (1-[2-(2-Benzylphenoxy)-1-methylethyl]piperidine)

  • Structural Differences: A benzylphenoxy group and methyl substitution on the ethyl chain are present.
  • Pharmacological Profile: Benproperine is an antitussive agent with central and peripheral action.

Q & A

Q. What are the optimal synthetic routes for 1-[2-(4-fluorophenoxy)ethyl]piperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling 4-fluorophenol with an electrophilic intermediate (e.g., 2-chloroethylpiperidine) under nucleophilic substitution conditions. Key steps include:

  • Step 1: Activation of 4-fluorophenol using a base (e.g., K₂CO₃) to generate a phenoxide ion.
  • Step 2: Reaction with 2-chloroethylpiperidine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Yield optimization requires strict control of stoichiometry, temperature, and reaction time. Impurities like unreacted starting materials or di-substituted byproducts are common and must be monitored via TLC or HPLC .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 6.8–7.1 ppm (aromatic protons from 4-fluorophenoxy), δ 3.5–3.7 ppm (methylene adjacent to piperidine), and δ 2.3–2.8 ppm (piperidine ring protons).
    • ¹³C NMR: Signals for the fluorinated aromatic carbons (~160 ppm for C-F) and piperidine carbons (~45–55 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6) to assess purity (>98%) .
  • Mass Spectrometry (MS): Molecular ion peak [M+H]⁺ at m/z 254.3 (calculated for C₁₃H₁₇FNO) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorophenoxy vs. chlorophenoxy) on the piperidine scaffold influence biological activity in target validation studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Fluorine’s electronegativity enhances lipophilicity and metabolic stability compared to chlorine. For example, fluorophenoxy derivatives show 20–30% higher blood-brain barrier penetration in rodent models compared to chlorinated analogs .
  • Experimental Design: Synthesize analogs (e.g., 1-[2-(4-chlorophenoxy)ethyl]piperidine) and compare binding affinities to targets like serotonin or dopamine receptors using radioligand assays. Statistical analysis (e.g., ANOVA) is critical to validate differences .

Table 1: Comparative Activity of Piperidine Derivatives

SubstituentTarget Receptor (IC₅₀, nM)LogP
4-Fluorophenoxy5-HT₂A: 12 ± 22.8
4-Chlorophenoxy5-HT₂A: 18 ± 33.1
2-FluorophenoxyD₂: 25 ± 42.5

Source:

Q. How can researchers resolve contradictions between in vitro binding data and in vivo efficacy for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure parameters like plasma protein binding, half-life, and bioavailability in rodent models. Poor in vivo efficacy despite high in vitro affinity often correlates with rapid metabolism (e.g., CYP450-mediated oxidation of the piperidine ring) .
  • Metabolite Identification: Use LC-MS/MS to detect major metabolites. For example, N-oxidation products may lack target affinity .
  • Dosing Optimization: Adjust administration routes (e.g., intraperitoneal vs. oral) or use prodrug strategies to enhance stability .

Q. What computational approaches are effective for predicting off-target interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against a library of 300+ GPCRs and ion channels. Focus on conserved binding motifs (e.g., aromatic stacking with fluorophenoxy groups) .
  • Machine Learning Models: Train models on datasets like ChEMBL to predict ADMET properties. For instance, random forest algorithms can flag potential hERG channel inhibition risks .

Methodological Challenges and Solutions

Q. How should researchers address low reproducibility in synthesizing this compound across labs?

Methodological Answer:

  • Standardized Protocols: Publish detailed procedures with exact molar ratios (e.g., 1:1.2 for 4-fluorophenol:2-chloroethylpiperidine) and solvent drying steps (e.g., molecular sieves for DMF) .
  • Inter-Lab Validation: Collaborate with third-party labs to replicate synthesis and share raw NMR/HPLC data via platforms like Zenodo .

Q. What strategies mitigate cytotoxicity observed in cell-based assays for this compound?

Methodological Answer:

  • Dose-Response Analysis: Use a wide concentration range (1 nM–100 µM) to identify a therapeutic window. For example, cytotoxicity (>10 µM) may arise from mitochondrial membrane disruption, detectable via JC-1 staining .
  • Structural Modification: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to reduce non-specific membrane interactions .

Emerging Research Directions

Q. Can this compound serve as a scaffold for developing PET tracers in neuroimaging?

Methodological Answer:

  • Radiolabeling: Incorporate ¹⁸F into the phenoxy group via nucleophilic aromatic substitution (e.g., using K¹⁸F/K222 complex). Validate tracer stability in saline and serum via radio-TLC .
  • In Vivo Imaging: Test in murine models with microPET/CT to quantify brain uptake and clearance rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.